molecular formula C7H4N4 B2934038 Imidazo[1,2-a]pyrimidine-6-carbonitrile CAS No. 1020033-79-7

Imidazo[1,2-a]pyrimidine-6-carbonitrile

Cat. No.: B2934038
CAS No.: 1020033-79-7
M. Wt: 144.137
InChI Key: LSUUUIRODBRUQR-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The imidazo[1,2-a]pyrimidine scaffold is a fused bicyclic system that combines an imidazole ring with a pyrimidine ring, providing a unique structure that can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidine-6-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. This reaction typically proceeds through a cyclization process, forming the imidazo[1,2-a]pyrimidine core. Another approach involves the use of multicomponent reactions, where three or more reactants are combined in a single reaction vessel to form the desired product. These reactions often involve the use of catalysts and can be carried out under mild conditions, making them efficient and environmentally friendly .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and optimized reaction conditions to maximize yield and minimize waste. The use of automated systems and advanced analytical techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyrimidine-6-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the structure of the compound and introduce new functional groups, enhancing its biological activity and selectivity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. These reactions are typically carried out under controlled conditions, with careful monitoring of temperature, pH, and reaction time to ensure optimal results .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyrimidine-6-carboxylic acid derivatives, while substitution reactions with amines can produce imidazo[1,2-a]pyrimidine-6-amino derivatives .

Comparison with Similar Compounds

Imidazo[1,2-a]pyrimidine-6-carbonitrile can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine derivatives. While all these compounds share a common fused bicyclic structure, they differ in their specific ring systems and functional groups. This compound is unique in its combination of an imidazole and pyrimidine ring, which provides distinct chemical and biological properties. Similar compounds include imidazo[1,2-a]pyridine-6-carbonitrile and pyrido[1,2-a]pyrimidine-7-carbonitrile .

Properties

IUPAC Name

imidazo[1,2-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-6-4-10-7-9-1-2-11(7)5-6/h1-2,4-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUUUIRODBRUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=NC2=N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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